6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
Description
6-(2,5-Dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 2,5-dimethoxyphenyl group at position 6 and a pyridin-2-ylmethyl substituent at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The dimethoxyphenyl group may enhance solubility through hydrogen bonding, while the pyridinylmethyl substituent could facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-14-6-8-17(24-2)15(11-14)16-7-9-18(22)21(20-16)12-13-5-3-4-10-19-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREQUPCWQHHVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 2-aminopyridine followed by cyclization with hydrazine hydrate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it valuable for various applications, including the synthesis of polymers and fine chemicals.
Mechanism of Action
The mechanism by which 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects and Physicochemical Properties
Pyridazinone derivatives exhibit varying physicochemical and biological properties depending on substituent type and position. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Pyridazinones
Key Observations :
- Target Compound: The 2,5-dimethoxyphenyl group at position 6 likely improves solubility compared to non-polar substituents (e.g., methyl or phenyl).
- 6-(4-Methylphenyl) Analogue : The methyl group at position 6 enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the dimethoxyphenyl group .
Challenges :
- The dimethoxyphenyl group may require protective group strategies during synthesis to prevent demethylation or side reactions.
- Steric hindrance from the pyridinylmethyl group could reduce reaction yields compared to smaller substituents (e.g., methyl or benzyl).
Pharmacological Implications
While direct biological data for the target compound are unavailable, insights can be drawn from analogues:
- Antimicrobial Activity: A related 6-(thiazepine-substituted) pyridazinone exhibited notable antibacterial activity, suggesting that bulky aromatic substituents (e.g., pyridinylmethyl) may enhance interactions with microbial targets .
- Kinase Inhibition: Pyridazinones with electron-rich substituents (e.g., methoxy groups) are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.
Hypotheses for the Target Compound :
- The dimethoxyphenyl group could act as a hydrogen bond donor/acceptor, improving target affinity.
- The pyridinylmethyl substituent might confer selectivity for specific kinase isoforms or microbial enzymes.
Biological Activity
The compound 6-(2,5-dimethoxyphenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one belongs to the class of pyridazinones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyridazinone derivatives. For example, compounds with similar structures have shown significant inhibition of tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation .
Anti-inflammatory Effects
Pyridazinones are also noted for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of arthritis and other inflammatory conditions .
Analgesic Properties
Several studies have documented the analgesic effects of pyridazinone compounds. For instance, derivatives similar to this compound have been tested in pain models and demonstrated efficacy comparable to standard analgesics .
Antiplatelet Activity
The antiplatelet activity of pyridazinones has been investigated, particularly in relation to cardiovascular diseases. Compounds within this class have shown the ability to inhibit platelet aggregation, suggesting a potential role in preventing thrombotic events .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of various pyridazinone derivatives, including those with similar substituents as our compound. Results indicated that compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, showcasing their potential as chemotherapeutic agents .
- Inflammation Model : In a rat model of adjuvant-induced arthritis, a related pyridazinone exhibited significant reduction in paw swelling and serum levels of inflammatory markers compared to control groups .
- Pain Management : A comparative analysis demonstrated that certain pyridazinone derivatives provided analgesia comparable to traditional NSAIDs in writhing tests, indicating their potential utility in pain management therapies .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
